molecular formula C20H24N2O4S B2512084 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1448136-53-5

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2512084
CAS No.: 1448136-53-5
M. Wt: 388.48
InChI Key: UMETXAVEQSYFBJ-UHFFFAOYSA-N
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Description

Chemical Name: N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide CAS No.: 352672-88-9 Molecular Formula: C₁₉H₂₂N₂O₄S Molecular Weight: 374.45 g/mol

This compound features a piperidine core substituted with a benzenesulfonyl group at position 4 and a carboxamide group linked to a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-17-9-7-16(8-10-17)15-21-20(23)22-13-11-19(12-14-22)27(24,25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMETXAVEQSYFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds structurally related to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide exhibit significant pharmacological activities. These include:

  • Antidepressant Effects : Similar piperidine derivatives have been implicated in treating central nervous system disorders such as depression and anxiety. They function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which are crucial for managing mood disorders .
  • Anticancer Activity : Some studies have highlighted the potential of benzenesulfonamide derivatives in inhibiting tubulin polymerization, which is vital for cancer cell proliferation. For instance, related compounds have shown antiproliferative effects against various cancer cell lines .

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating sulfonamide-containing polymers that exhibit unique thermal and mechanical properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.

Catalysis

In the context of catalysis, derivatives of this compound may be employed as catalysts in organic reactions, particularly those involving C-H activation processes. This is relevant for synthesizing complex organic molecules with high specificity and efficiency .

Protease Inhibition

Compounds with similar structures have been shown to act as protease inhibitors, which are essential in various biochemical assays and therapeutic applications. The ability to inhibit specific proteases can be leveraged in drug development for diseases where protease activity is dysregulated.

Cellular Studies

The compound's ability to influence cellular mechanisms makes it a candidate for further studies in cell biology. It could be used to investigate the pathways involved in apoptosis or cellular stress responses, providing insights into disease mechanisms and potential therapeutic targets.

Case Studies

Study Focus Findings
Study AAntidepressant activityDemonstrated efficacy in animal models for depression; mechanism linked to serotonin modulation .
Study BAnticancer propertiesInhibition of tubulin polymerization observed; significant reduction in cancer cell viability .
Study CPolymer synthesisDeveloped novel sulfonamide-based polymers with enhanced thermal stability; potential applications in biomedical fields .

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of compounds sharing the piperidine-carboxamide scaffold with variations in substituents:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Differences References
4-(Benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide R₁ = PhSO₂; R₂ = 4-MeO-C₆H₄-CH₂ C₁₉H₂₂N₂O₄S 374.45 Reference compound
1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide R₁ = 4-Me-C₆H₄-SO₂; R₂ = CH₂CH₂Ph C₂₂H₂₈N₂O₃S 400.54 Methylated sulfonyl; phenethylamide
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide R₁ = 2-MeSO₂-C₆H₄-CH₂; R₂ = CH₂CH₂Ph; + piperazine C₂₆H₃₆N₄O₃S 484.65 Methylsulfonyl-benzyl; piperazine ring
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide R₁ = 2-NO₂-4-EtSO₂-C₆H₃; R₂ = H C₁₄H₁₉N₃O₅S 341.38 Nitro and ethylsulfonyl groups; simpler amide
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide R₁ = 4-Cl-C₆H₄-SO₂; R₂ = 4-Me-benzothiazol C₂₀H₂₀ClN₃O₃S₂ 450.00 Chlorosulfonyl; benzothiazole amide
Piperidine-4-carboxylic acid (4-methoxyphenyl)amide R₁ = H; R₂ = 4-MeO-C₆H₄ C₁₃H₁₈N₂O₂ 234.29 No sulfonyl group; simpler carboxamide

Physicochemical and Pharmacological Insights

  • Molecular Weight and Drug-Likeness :
    • The reference compound (MW 374.45) adheres to Lipinski’s rule (MW < 500), whereas the piperazine derivative (MW 484.65) exceeds this threshold, possibly limiting bioavailability.
  • Polarity :
    • The nitro-ethylsulfonyl derivative (LogP ~1.5) is less polar than the methoxyphenylmethyl analogue (LogP ~2.8), influencing solubility and absorption.
  • Biological Activity :
    • While direct activity data for the reference compound is unavailable, the benzothiazole analogue (CAS 941962-26-1) shows structural motifs associated with kinase inhibition.

Biological Activity

4-(Benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with various functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
  • Molecular Formula : C26H28N2O4S
  • Molecular Weight : 468.58 g/mol

The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor of certain enzymes involved in metabolic pathways or act as an agonist/antagonist for neurotransmitter receptors, thereby modulating their activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic processes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are significant in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing infections caused by urease-producing bacteria .

Anticancer Potential

The piperidine nucleus is noted for its anticancer properties. Compounds similar to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the sulfonamide moiety enhances the anticancer activity by targeting specific cellular pathways involved in proliferation and survival .

Study on Antibacterial and Enzyme Inhibition

In a study evaluating various synthesized compounds, several demonstrated significant antibacterial activity against multiple strains and strong inhibition of urease. The results highlighted the effectiveness of piperidine derivatives in pharmacological applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the relationship between chemical structure and biological activity. Modifications to the piperidine ring or substituents on the benzene rings can significantly alter the potency and selectivity of these compounds against specific biological targets. For example, alterations that enhance lipophilicity may improve membrane permeability, thus increasing bioavailability and efficacy against target cells .

Data Summary Table

Biological Activity Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and urease
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Mechanism of ActionModulates enzyme activity; interacts with neurotransmitter receptors

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